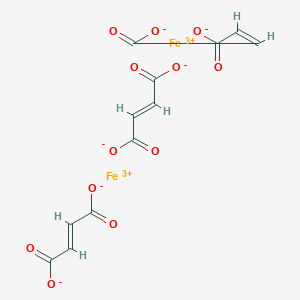
Fumaric acid, iron salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumaric acid, iron salt is a coordination compound formed by the combination of iron(III) ions and fumarate ions. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is particularly noted for its role in the synthesis of metal-organic frameworks (MOFs) and its potential in photocatalytic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Fumaric acid, iron salt can be synthesized using a simple hydrothermal method. This involves refluxing a mixture of iron(III) chloride and fumaric acid in water as the solvent. The optimal conditions for the synthesis include using 60 mM concentrations of both iron(III) chloride and fumaric acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve larger-scale hydrothermal methods with precise control over temperature, pressure, and reactant concentrations to ensure consistent quality and yield. The use of advanced characterization techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) is common to verify the morphology and structure of the synthesized compound .
Análisis De Reacciones Químicas
Types of Reactions: Fumaric acid, iron salt undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(III) ion can participate in redox reactions, where it can be reduced to iron(II) or oxidized further under specific conditions.
Substitution Reactions: The fumarate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can undergo oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can reduce iron(III) to iron(II).
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride can produce iron(II) fumarate .
Aplicaciones Científicas De Investigación
Fumaric acid, iron salt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Fumaric acid, iron salt involves its ability to participate in redox reactions. In biological systems, iron is essential for the production of hemoglobin and other enzymes involved in cellular respiration and metabolism. The iron(III) ions can be reduced to iron(II), which then participates in various biochemical pathways .
Comparación Con Compuestos Similares
Ferrous Fumarate: A compound where iron is in the +2 oxidation state, commonly used in iron supplements.
Ferric Pyrophosphate: Another iron(III) compound used as an iron source in food fortification.
Comparison: Fumaric acid, iron salt is unique due to its coordination with fumarate ions, which provides specific properties such as its role in MOFs and photocatalysis. Compared to ferrous fumarate, this compound has different redox properties and applications. Ferric pyrophosphate, while also an iron(III) compound, is primarily used for its solubility and bioavailability in food applications .
Propiedades
Key on ui mechanism of action |
Iron is necessary for the production of hemoglobin. Iron-deficiency can lead to decreased production of hemoglobin and a microcytic, hypochromic anemia. |
|---|---|
Número CAS |
14451-00-4 |
Fórmula molecular |
C12H6Fe2O12 |
Peso molecular |
453.86 g/mol |
Nombre IUPAC |
(E)-but-2-enedioate;iron(3+) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b3*2-1+;; |
Clave InChI |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
SMILES isomérico |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Key on ui other cas no. |
14451-00-4 |
Números CAS relacionados |
7705-12-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















